Glucosylgalactosyl hydroxylysine

Catalog No.
S528978
CAS No.
32448-35-4
M.F
C18H34N2O13
M. Wt
486.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucosylgalactosyl hydroxylysine

CAS Number

32448-35-4

Product Name

Glucosylgalactosyl hydroxylysine

IUPAC Name

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid

Molecular Formula

C18H34N2O13

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6?,7-,8+,9+,10+,11-,12-,13-,14+,15+,17+,18+/m0/s1

InChI Key

UTIRJVJBKWSIOX-ZTPIPZIISA-N

SMILES

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

1,2 alpha-glucosylgalactosyl-O-hydroxylysine, glucosylgalactosylhydroxylysine, hydroxylysine-galactose-glucose, hydroxylysine-glucose-galactose

Canonical SMILES

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C(=O)O)N

Description

The exact mass of the compound Glucosylgalactosyl hydroxylysine is 486.2061 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Lysine - Supplementary Records. It belongs to the ontological category of O-glycosyl amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biosynthesis and Significance

Collagen undergoes a series of post-translational modifications, including hydroxylation of certain lysine residues to hydroxylysine. This conversion is catalyzed by the enzyme lysyl hydroxylase PMID: 10928217: . Hydroxylysine can then be further glycosylated by specific enzymes, resulting in the attachment of sugars like glucose and galactose. Glu-Gal-Hyl is one of the simplest glycosylation patterns found in collagen PMID: 22422290.

The chemical formula for glucosylgalactosyl hydroxylysine is C18H34N2O13C_{18}H_{34}N_{2}O_{13}, with a molecular weight of approximately 486.47 g/mol. Its structure includes multiple hydroxyl groups and a complex arrangement of sugar moieties that facilitate its biological functions .

Involving glucosylgalactosyl hydroxylysine are enzymatic modifications catalyzed by specific glycosyltransferases. These enzymes sequentially add carbohydrate units to hydroxylysine residues in collagen. The process begins with the hydroxylation of lysine to form hydroxylysine, followed by the addition of galactose and then glucosylgalactose, resulting in the formation of glucosylgalactosyl hydroxylysine .

Key Enzymes Involved:

  • Lysyl Hydroxylase (EC 1.14.11.4): Catalyzes the hydroxylation of lysine.
  • Galactosyltransferase (EC 2.4.1.50): Transfers galactose to hydroxylysine.
  • Glucosyltransferase (EC 2.4.1.66): Transfers glucosyl units to galactosyl hydroxylysine.

Glucosylgalactosyl hydroxylysine is vital for collagen function and stability. The glycosylation of hydroxylysine residues enhances collagen's resistance to proteolytic degradation and contributes to the mechanical strength of connective tissues . Additionally, this compound is implicated in various biological processes, including tissue repair and remodeling.

Deficiencies in hydroxylysine glycosylation can lead to connective tissue disorders, such as Ehlers-Danlos syndrome, highlighting its importance in maintaining structural integrity within tissues .

Synthesis of glucosylgalactosyl hydroxylysine can be achieved through both biological and chemical methods:

  • Biological Synthesis: In vivo synthesis occurs via enzymatic pathways involving lysyl hydroxylase and glycosyltransferases that modify collagen precursors during protein maturation.
  • Chemical Synthesis: A notable method involves the chemical synthesis of alpha-D-glucopyranosyl-(1→2)-beta-D-galactopyranoside derivatives, which can then be attached to hydroxylysine residues through controlled reactions .

Glucosylgalactosyl hydroxylysine has several applications:

  • Biomarkers: It serves as a biomarker for collagen turnover and is used in clinical diagnostics for connective tissue diseases.
  • Research: It is utilized in studies focusing on collagen structure-function relationships and post-translational modifications.
  • Therapeutics: Potential applications in regenerative medicine and tissue engineering due to its role in enhancing collagen stability.

Research indicates that glucosylgalactosyl hydroxylysine interacts with various proteins and enzymes involved in collagen metabolism. These interactions are crucial for understanding its role in extracellular matrix dynamics and potential implications in disease states related to connective tissue dysfunction .

Several compounds share structural or functional similarities with glucosylgalactosyl hydroxylysine:

Compound NameDescriptionUnique Features
Galactosyl hydroxylysineA simpler glycoside formed by the addition of galactose only to hydroxylysine.Less complex than glucosylgalactosyl hydroxylysine; primarily involved in collagen stability.
HydroxylysineThe base amino acid modified by hydroxylation; precursor to glycosides.Essential for initial collagen formation; does not have carbohydrate moieties attached.
GlucosamineAn amino sugar that plays a role in forming glycosaminoglycans; involved in cartilage structure.Different functional group; primarily associated with joint health rather than collagen stability directly.

Glucosylgalactosyl hydroxylysine stands out due to its dual sugar moiety, which enhances its biochemical properties compared to simpler compounds like galactosyl hydroxylysine or basic hydroxylysine itself .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-7.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

486.20608914 g/mol

Monoisotopic Mass

486.20608914 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DE4XK9EK2L

Other CAS

32448-35-4

Wikipedia

Glucosylgalactosyl hydroxylysine
2-O-alpha-D-glucopyranosyl-O-beta-D-galactopyranosylhydroxylysine

Dates

Modify: 2024-04-14
1: Hamazaki H, Hamazaki MH. Catalytic site of human protein-glucosylgalactosylhydroxylysine glucosidase: Three crucial carboxyl residues were determined by cloning and site-directed mutagenesis. Biochem Biophys Res Commun. 2016 Jan 15;469(3):357-62. doi: 10.1016/j.bbrc.2015.12.005. Epub 2015 Dec 9. PubMed PMID: 26682924.
2: Colley KJ, Baenziger JU. Identification of the post-translational modifications of the core-specific lectin. The core-specific lectin contains hydroxyproline, hydroxylysine, and glucosylgalactosylhydroxylysine residues. J Biol Chem. 1987 Jul 25;262(21):10290-5. PubMed PMID: 3611062.
3: Katzman RL, Halford MH, Reinhold VN, Jeanloz RW. Isolation and structure determination of glucosylgalactosylhydroxylysine from sponge and sea anemone collagen. Biochemistry. 1972 Mar 28;11(7):1161-7. PubMed PMID: 4401167.
4: Myllylä R, Wang C, Heikkinen J, Juffer A, Lampela O, Risteli M, Ruotsalainen H, Salo A, Sipilä L. Expanding the lysyl hydroxylase toolbox: new insights into the localization and activities of lysyl hydroxylase 3 (LH3). J Cell Physiol. 2007 Aug;212(2):323-9. Review. PubMed PMID: 17516569.
5: Schröder CH, Langeveld JP, van Raay-Selten BH, Trijbels FJ, de Graaf R, Veerkamp JH, Monnens LA. Urinary excretion of hydroxylysine and its glycosides in normal persons of different ages--influence of maturation. Int J Pediatr Nephrol. 1985 Oct-Dec;6(4):239-44. PubMed PMID: 2419268.
6: Savolainen ER, Kero M, Pihlajaniemi T, Kivirikko KI. Deficiency of galactosylhydroxylysyl glucosyltransferase, an enzyme of collagen synthesis, in a family with dominant epidermolysis bullosa simplex. N Engl J Med. 1981 Jan 22;304(4):197-204. PubMed PMID: 6449670.
7: Taga Y, Kusubata M, Ogawa-Goto K, Hattori S. Development of a novel method for analyzing collagen O-glycosylations by hydrazide chemistry. Mol Cell Proteomics. 2012 Jun;11(6):M111.010397. doi: 10.1074/mcp.M111.010397. Epub 2012 Jan 13. PubMed PMID: 22247541; PubMed Central PMCID: PMC3433922.
8: Perdivara I, Perera L, Sricholpech M, Terajima M, Pleshko N, Yamauchi M, Tomer KB. Unusual fragmentation pathways in collagen glycopeptides. J Am Soc Mass Spectrom. 2013 Jul;24(7):1072-81. doi: 10.1007/s13361-013-0624-y. Epub 2013 Apr 30. PubMed PMID: 23633013; PubMed Central PMCID: PMC3679267.
9: Grazioli V, Alfano M, Stenico A, Casari E. Urinary output of hydroxylysine glycosides and pyridinium cross-links in detecting rat bone collagen turnover rate. FEBS Lett. 1996 Jun 17;388(2-3):134-8. PubMed PMID: 8690072.
10: Takuwa A, Yoshida T, Maruno T, Kawahara K, Mochizuki M, Nishiuchi Y, Kobayashi Y, Ohkubo T. Ordered self-assembly of the collagenous domain of adiponectin with noncovalent interactions via glycosylated lysine residues. FEBS Lett. 2016 Jan;590(2):195-201. doi: 10.1002/1873-3468.12034. Epub 2016 Jan 28. PubMed PMID: 26823167.
11: Kelleher PC. Urinary excretion of hydroxyproline, hydroxylysine and hydroxylysine glycosides by patients with Paget's disease of bone and carcinoma with metastases in bone. Clin Chim Acta. 1979 Mar 15;92(3):373-9. PubMed PMID: 436278.
12: Pecile A, Netti C, Sibilia V, Villa I, Calori G, Tenni R, Coluzzi M, Moro GL, Rubinacci A. Comparison between urinary pyridinium cross-links and hydroxylysine glycosides in monitoring the effects of ovariectomy and 17 beta-estradiol replacement in aged rats. J Endocrinol. 1996 Sep;150(3):383-90. PubMed PMID: 8882157.
13: Schröder CH, Monnens LA, van Lith-Zanders HM, Trijbels JM, Veerkamp JH, Langeveld JP. Urinary excretion of hydroxylysine and its glycosides in Alport's syndrome and several other glomerulopathies. Nephron. 1986;44(2):103-7. PubMed PMID: 3774073.
14: Moro L, Noris-Suarez K, Michalsky M, Romanello M, de Bernard B. The glycosides of hydroxylysine are final products of collagen degradation in humans. Biochim Biophys Acta. 1993 Mar 21;1156(3):288-90. PubMed PMID: 8461318.
15: Terajima M, Perdivara I, Sricholpech M, Deguchi Y, Pleshko N, Tomer KB, Yamauchi M. Glycosylation and cross-linking in bone type I collagen. J Biol Chem. 2014 Aug 15;289(33):22636-47. doi: 10.1074/jbc.M113.528513. Epub 2014 Jun 23. PubMed PMID: 24958722; PubMed Central PMCID: PMC4132771.
16: Allevi P, Anastasia M, Paroni R, Ragusa A. The first synthesis of glucosylgalactosyl hydroxylysine (Glu-Gal-Hyl), an important biological indicator of collagen turnover. Bioorg Med Chem Lett. 2004 Jun 21;14(12):3319-21. PubMed PMID: 15149698.
17: Sricholpech M, Perdivara I, Yokoyama M, Nagaoka H, Terajima M, Tomer KB, Yamauchi M. Lysyl hydroxylase 3-mediated glucosylation in type I collagen: molecular loci and biological significance. J Biol Chem. 2012 Jun 29;287(27):22998-3009. doi: 10.1074/jbc.M112.343954. Epub 2012 May 9. PubMed PMID: 22573318; PubMed Central PMCID: PMC3391079.
18: Schröder CH, Monnens LA, van Lith-Zanders HM, Trijbels JM, Veerkamp JH. The urinary excretion of total hydroxylysine and its glycosides in normal persons, and in patients suffering from Alport's syndrome--contribution of the peptide-bound fraction. Nephron. 1987;47(4):253-7. PubMed PMID: 3696326.
19: Pearson CH, Ainsworth L, Chovelon A. The determination of small amounts of collagen hydroxylysyl glycosides. Connect Tissue Res. 1978;6(1):51-9. PubMed PMID: 149649.
20: Bisbee WC, Kelleher PC. A method for measuring hydroxylysine and glycosylated hydroxylysines in urine and protein hydrolysates. Clin Chim Acta. 1978 Nov 15;90(1):29-36. PubMed PMID: 719889.

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